![molecular formula C15H11N3O2S2 B2404115 N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1206995-55-2](/img/structure/B2404115.png)
N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide” is a chemical compound that has been synthesized in the field of medicinal chemistry . It is a novel compound that has been studied for its potential therapeutic activities .
Synthesis Analysis
The synthesis of this compound involves a three-step reaction sequence from commercially available cyclic 1,3-diones . The process involves the condensation of cyclohexane-1,3-diones with thiourea, followed by acetylation with chloroacetic chloride, and then reaction with N-substituted piperazines to give the desired products . Another method involves the reaction of 2-bromodimedone with cyanothioacetamide .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the synthesis analysis section. The compound is synthesized from commercially available cyclic 1,3-diones through a series of reactions involving condensation, acetylation, and substitution .Scientific Research Applications
Antibacterial Properties
- Antibacterial Activity : Research has shown that compounds related to N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide exhibit promising antibacterial activity. For instance, certain derivatives displayed significant antibacterial effects against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cell lines (Palkar et al., 2017).
Chemosensory Applications
- Cyanide Anion Detection : Derivatives of this compound, particularly coumarin benzothiazole derivatives, have been developed as chemosensors for cyanide anions. These compounds can undergo a color change upon interaction with cyanide, making them effective for visual detection (Wang et al., 2015).
Anticancer Potential
- Antitumor Activity : There is evidence suggesting the antitumor potential of related compounds. Certain derivatives have demonstrated significant inhibition of tumor cell growth, highlighting their potential as innovative anti-cancer agents (Ostapiuk et al., 2017).
Antimicrobial and Antifungal Activities
- Antimicrobial Effects : Some derivatives synthesized under specific conditions have shown antimicrobial activity against various bacterial strains. This suggests their potential use in addressing bacterial infections (Raval et al., 2012).
- Antifungal Properties : Additionally, certain derivatives have been found effective against fungal strains, further expanding their potential therapeutic applications (Mhaske et al., 2011).
Synthesis and Structural Studies
- Synthetic Routes and Structural Analysis : Research has been focused on developing efficient synthetic methods for these compounds and analyzing their structural properties. Such studies are critical for understanding the compound's functionality and optimizing its synthesis (Sagar et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit kinases likeCasein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN), which causes its deactivation .
Mode of Action
It’s plausible that it could interact with its targets (like ck2 and gsk3β) and inhibit their activity, thereby preventing the deactivation of pten .
Biochemical Pathways
The compound likely affects the biochemical pathways involving CK2 and GSK3β. By inhibiting these kinases, it could potentially prevent the phosphorylation and subsequent deactivation of PTEN . This could have downstream effects on cell growth and proliferation, given PTEN’s role as a tumor suppressor.
Pharmacokinetics
Its molecular weight is210.25 g/mol , which is within the range generally favorable for oral bioavailability.
Result of Action
The inhibition of CK2 and GSK3β and the prevention of PTEN deactivation could potentially result in decreased cell growth and proliferation, given PTEN’s role as a tumor suppressor . This could have implications for the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Properties
IUPAC Name |
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S2/c19-10-6-3-5-9-12(10)22-15(17-9)18-13(20)14-16-8-4-1-2-7-11(8)21-14/h1-2,4,7H,3,5-6H2,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBCEBQZHLCPGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2404033.png)
![methyl 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2404036.png)

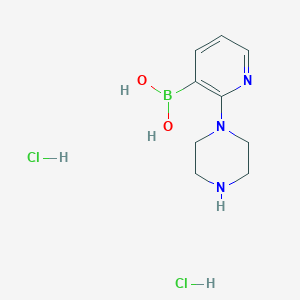
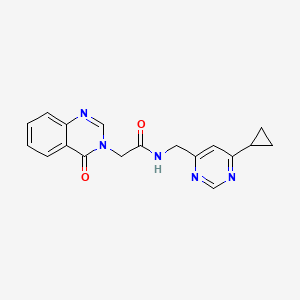
![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2404042.png)
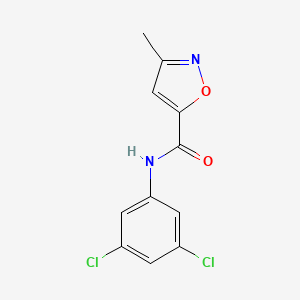
![4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2404045.png)
![Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2404046.png)
![2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2404048.png)
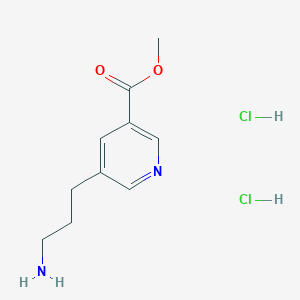
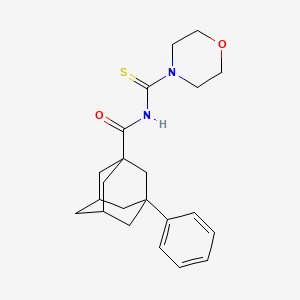
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2404051.png)

